

# validating quantitative PET imaging with Terbium-149 against tissue biodistribution

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## Compound of Interest

Compound Name: *Terbium-149*

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## Validating Terbium-149 PET Imaging: A Comparative Guide to Tissue Biodistribution

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of in-vivo quantitative PET imaging with **Terbium-149** against traditional ex-vivo tissue biodistribution, supported by experimental data and protocols.

The emergence of **Terbium-149** ( $^{149}\text{Tb}$ ) as a theranostic radionuclide, offering the potential for both alpha-particle therapy and PET imaging, has generated significant interest in the field of nuclear medicine. A critical step in the preclinical development of any new PET radiopharmaceutical is the validation of in-vivo quantitative imaging against the gold standard of ex-vivo tissue biodistribution. This guide provides an objective comparison of these two methodologies, using data from studies with the chemically analogous PET isotope Terbium-152 ( $^{152}\text{Tb}$ ), and outlines the experimental protocols required for such validation studies. Due to the identical chemical nature of terbium isotopes, the biodistribution and imaging validation of  $^{152}\text{Tb}$  serves as a reliable surrogate for  $^{149}\text{Tb}$ .

## Quantitative Data Comparison

The validation of quantitative PET imaging relies on the correlation between the radiotracer uptake measured in-vivo by the PET scanner and the uptake measured ex-vivo from dissected tissues in a gamma counter. While direct comparisons of **Terbium-149** PET with its own

biodistribution are not yet widely published, studies validating the chemically identical PET isotope Terbium-152 provide a strong basis for comparison.

A study by Cicone et al. (2019) performed a direct comparison of microPET-based dosimetry with biodistribution-based extrapolations for a  $^{152}\text{Tb}$ -labeled antibody fragment in tumor-bearing mice<sup>[1][2][3]</sup>. The absorbed dose, which is derived from the concentration of the radionuclide in the tissue over time, serves as a robust surrogate for direct biodistribution comparison. The following table summarizes the absorbed dose estimates for key organs, illustrating the correlation and discrepancies between the two methods.

Organ/Tissue	Absorbed Dose (mGy/MBq) - MicroPET-based	Absorbed Dose (mGy/MBq) - Biodistribution-based	Relative Percent Difference (%)
Liver	1.12	1.00	+12
Kidneys	0.86	1.00	-14
Tumor	1.17	1.00	+17
Heart	1.89	1.00	+89
Lungs	2.17	1.00	+117

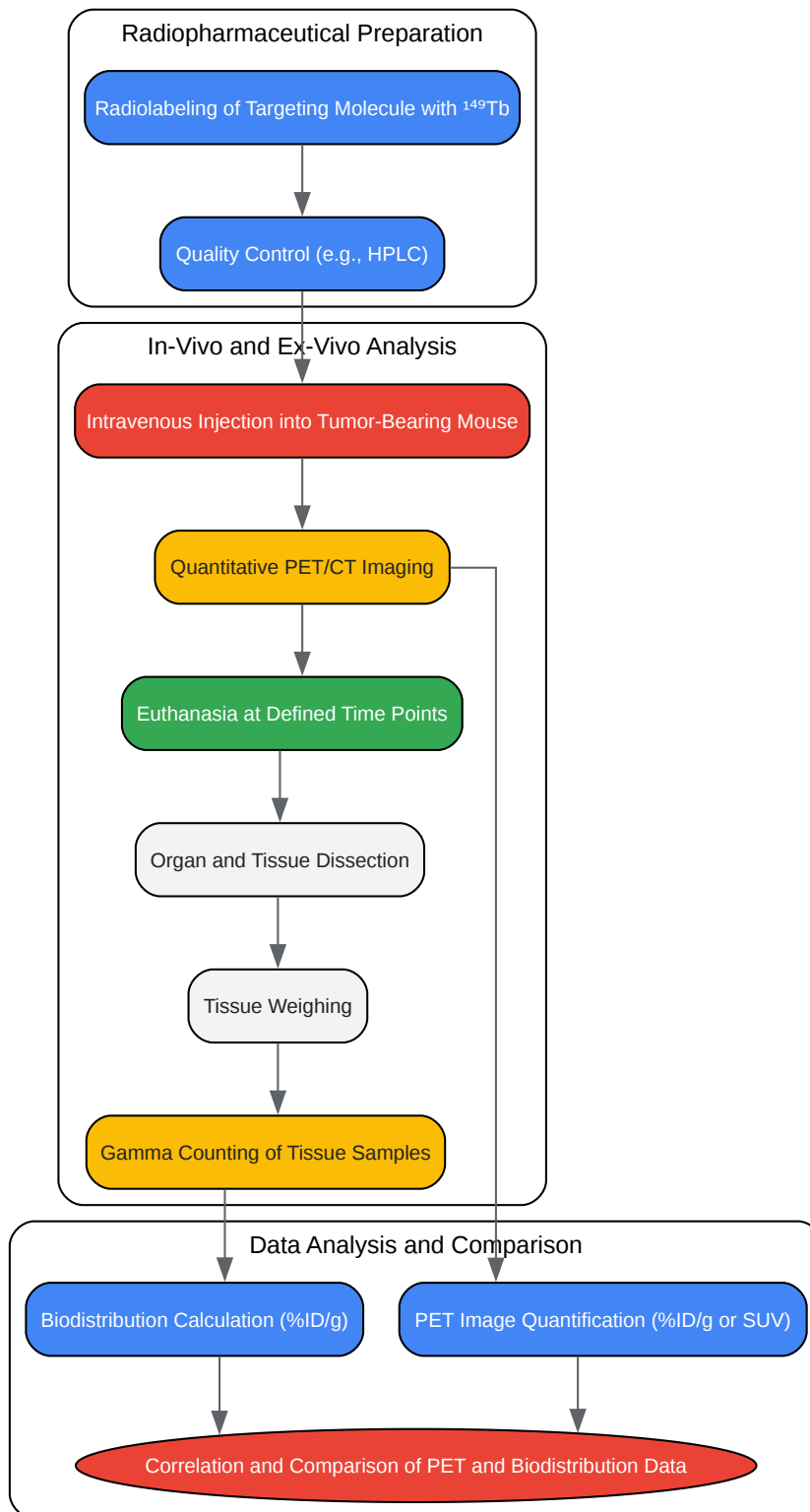
Data adapted from Cicone et al., EJNMMI Radiopharmacy and Chemistry, 2019.<sup>[1][2][3]</sup> The data shows acceptable agreement for the liver, kidneys, and tumor, validating the utility of  $^{152}\text{Tb}$ -PET for quantitative assessment in these key tissues. However, larger discrepancies were observed in organs like the heart and lungs, which can be attributed to challenges in PET image quantification in small, mobile organs.

## Experimental Protocols

A robust validation study requires meticulous and well-documented experimental procedures for both the in-vivo imaging and ex-vivo biodistribution components.

## Experimental Workflow

## Experimental Workflow for PET Validation

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Experimental validation workflow.

## Detailed Methodologies

### 1. Radiopharmaceutical Preparation

- **Radiolabeling:** The targeting molecule (e.g., a peptide or antibody) is conjugated with a suitable chelator, such as DOTA. **Terbium-149**, produced via spallation and purified, is then incubated with the conjugated targeting molecule under optimized conditions of pH, temperature, and time to achieve high radiolabeling efficiency.
- **Quality Control:** The radiochemical purity of the final product is assessed using techniques like high-performance liquid chromatography (HPLC) to ensure that the amount of free, unbound  $^{149}\text{Tb}$  is minimal (typically >95% purity is required).

### 2. Animal Model

- **Cell Culture and Tumor Implantation:** Appropriate cancer cell lines are cultured and subcutaneously implanted into immunocompromised mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

### 3. Quantitative PET/CT Imaging

- **Administration:** A known activity of the  $^{149}\text{Tb}$ -labeled radiopharmaceutical is administered to the tumor-bearing mice, typically via intravenous injection.
- **Imaging Protocol:** At predefined time points post-injection, the mice are anesthetized and placed in a preclinical PET/CT scanner. A CT scan is first performed for anatomical localization and attenuation correction, followed by a static or dynamic PET scan to acquire the emission data.
- **Image Reconstruction and Analysis:** The PET data is reconstructed using an appropriate algorithm (e.g., 3D OSEM). Regions of interest (ROIs) are drawn on the co-registered PET/CT images over the tumor and various organs. The mean or maximum radioactivity concentration within these ROIs is then converted to quantitative values, such as the percentage of the injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).

### 4. Ex-Vivo Tissue Biodistribution

- **Euthanasia and Dissection:** Immediately following the final PET scan, the animals are euthanized. The tumor, blood, and a comprehensive set of organs and tissues are promptly dissected.
- **Tissue Processing:** Each tissue sample is weighed to determine its wet weight.
- **Gamma Counting:** The radioactivity in each tissue sample, along with standards of the injected dose, is measured using a calibrated gamma counter.
- **Data Calculation:** The raw counts are decay-corrected to the time of injection, and the %ID/g for each tissue is calculated using the following formula:

$$\%ID/g = (\text{Activity in tissue} / \text{Injected dose}) / \text{Tissue weight (g)} \times 100\%$$

By following these rigorous experimental protocols, researchers can effectively validate the quantitative accuracy of **Terbium-149** PET imaging, a crucial step towards its clinical translation for both diagnosing and treating cancer. The strong correlation observed in studies with the analogous isotope, Terbium-152, provides confidence in the potential of <sup>149</sup>Tb as a reliable quantitative imaging tool.

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## References

- 1. Internal radiation dosimetry of a <sup>152</sup>Tb-labeled antibody in tumor-bearing mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Internal radiation dosimetry of a <sup>152</sup>Tb-labeled antibody in tumor-bearing mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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